molecular formula C23H21N3 B15217804 4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline CAS No. 918664-38-7

4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline

Cat. No.: B15217804
CAS No.: 918664-38-7
M. Wt: 339.4 g/mol
InChI Key: XZRSKWDWIFSGNP-UHFFFAOYSA-N
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Description

4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely studied due to their broad range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-diphenyl-1H-imidazole with ethylamine and aniline under reflux conditions in the presence of a suitable catalyst . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

918664-38-7

Molecular Formula

C23H21N3

Molecular Weight

339.4 g/mol

IUPAC Name

4-(1-ethyl-4,5-diphenylimidazol-2-yl)aniline

InChI

InChI=1S/C23H21N3/c1-2-26-22(18-11-7-4-8-12-18)21(17-9-5-3-6-10-17)25-23(26)19-13-15-20(24)16-14-19/h3-16H,2,24H2,1H3

InChI Key

XZRSKWDWIFSGNP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=C1C2=CC=C(C=C2)N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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